

Technical Support Center: Mass Spectrometry of Methionyl-tyrosine

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Compound of Interest

Compound Name: *H-Met-tyr-OH*

Cat. No.: *B077975*

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Welcome to the technical support center for the mass spectrometry analysis of Methionyl-tyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and understand unexpected peaks in their mass spectra.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and protonated mass of Methionyl-tyrosine?

A1: The theoretical molecular weight of Methionyl-tyrosine is 312.38 g/mol .^[1] In positive ion mode mass spectrometry, the expected singly charged protonated molecule ($[M+H]^+$) will have a mass-to-charge ratio (m/z) of approximately 313.39.

Q2: What are the expected fragmentation ions (b and y ions) for Methionyl-tyrosine in MS/MS analysis?

A2: In tandem mass spectrometry (MS/MS), the peptide bond of Methionyl-tyrosine will fragment to produce characteristic b and y ions. The expected monoisotopic m/z values for the primary singly charged fragment ions are listed in the table below. These values can help distinguish expected fragments from unexpected peaks.

Ion Type	Sequence	Theoretical m/z
b ₁	Met	132.05
y ₁	Tyr	182.08

Q3: What are some common sources of unexpected peaks in the mass spectrum of a peptide like Methionyl-tyrosine?

A3: Unexpected peaks can arise from several sources, including:

- Adduct Formation: The peptide ion can associate with cations like sodium ($[M+Na]^+$) or potassium ($[M+K]^+$), which are common contaminants in solvents and glassware.[2][3]
- Oxidation: The methionine residue is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da).[4][5][6] The tyrosine residue can also be oxidized.
- Impurities from Synthesis: Solid-phase peptide synthesis can result in impurities such as deletion sequences (peptides missing an amino acid), truncated peptides, or peptides with remnant protecting groups.[2][7] Side reactions involving methionine, such as S-alkylation, can also occur.[4][5]
- In-source Decay/Fragmentation: Depending on the ionization method (e.g., MALDI), the peptide may fragment within the ion source, leading to the appearance of fragment ions in the MS1 spectrum.[8]
- Chromatographic Issues: If using LC-MS, poor chromatography can lead to peak splitting or the appearance of co-eluting impurities, which may be misinterpreted as unexpected forms of the target peptide.

Troubleshooting Guide for Unexpected Peaks

This guide is designed to help you identify the source of unexpected peaks in your mass spectrum of Methionyl-tyrosine.

Issue 1: Peaks with m/z values higher than the expected $[M+H]^+$.

Possible Cause 1: Adduct Formation

- Symptoms: You observe peaks at m/z values corresponding to $[M+Na]^+$ (~335.37), $[M+K]^+$ (~351.34), or other common adducts. These adducts can sometimes be more abundant than the protonated molecule.[\[2\]](#)
- Troubleshooting Steps:
 - Improve Sample Purity: Use high-purity solvents and meticulously clean all glassware to minimize sodium and potassium contamination.
 - Optimize Mobile Phase: The addition of a small amount of a volatile acid, like formic acid (0.1%), to the mobile phase can enhance protonation and reduce the formation of alkali metal adducts.
 - Use Certified Containers: Employ certified low-density polyethylene (LDPE) containers for mobile phase preparation to minimize metal ion leaching.[\[3\]](#)

Quantitative Data: Common Adducts of Methionyl-tyrosine ($[M+H]^+ \approx 313.39$)

Adduct Ion	Mass Shift (Da)	Expected m/z
$[M+Na]^+$	+22.99	~335.37
$[M+K]^+$	+38.96	~351.34
$[M+NH_4]^+$	+18.03	~330.41

Possible Cause 2: Oxidation

- Symptoms: You observe peaks at m/z values of $[M+H+O]^+$ (~329.39) or $[M+H+2O]^+$ (~345.39). The methionine residue is particularly prone to oxidation.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Troubleshooting Steps:

- Sample Handling: Avoid prolonged exposure of the sample to air and light. Prepare solutions fresh and consider degassing solvents.
- Use of Antioxidants: In some cases, adding a small amount of an antioxidant like dithiothreitol (DTT) to the sample can help prevent oxidation, though this may introduce other adducts.
- MS/MS Fragmentation: Peptides containing methionine sulfoxide often show a characteristic neutral loss of 64 Da (methanesulfenic acid) upon fragmentation.[\[9\]](#)[\[10\]](#) Observing this loss can help confirm oxidation.

Quantitative Data: Common Oxidized Forms of Methionyl-tyrosine ($[M+H]^+ \approx 313.39$)

Modification	Mass Shift (Da)	Expected m/z
Methionine Sulfoxide	+16	~329.39
Methionine Sulfone	+32	~345.39

Issue 2: Peaks with m/z values lower than the expected $[M+H]^+$.

Possible Cause 1: In-Source Decay or Fragmentation

- Symptoms: You observe peaks corresponding to the expected b_1 or y_1 fragment ions in your MS1 spectrum. This is more common with "softer" ionization techniques like MALDI.
- Troubleshooting Steps:
 - Optimize Instrument Parameters: Adjust laser power (for MALDI) or cone voltage (for ESI) to reduce the energy transferred to the analyte, which can minimize in-source fragmentation.
 - Confirm with MS/MS: If you suspect a peak is a fragment, perform MS/MS on the parent ion ($[M+H]^+$) to see if the same fragment is produced.

Possible Cause 2: Synthesis-Related Impurities

- Symptoms: You observe a variety of unexpected peaks, potentially with low intensity. These could correspond to deletion sequences (e.g., just the tyrosine or methionine residue) or truncated peptides from an incomplete synthesis.
- Troubleshooting Steps:
 - Review Synthesis and Purification Data: Check the purity of the synthesized peptide using an orthogonal method, such as HPLC with UV detection.
 - MS/MS Analysis of Impurities: If an impurity peak is sufficiently intense, you can perform MS/MS on it to try and identify its structure.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

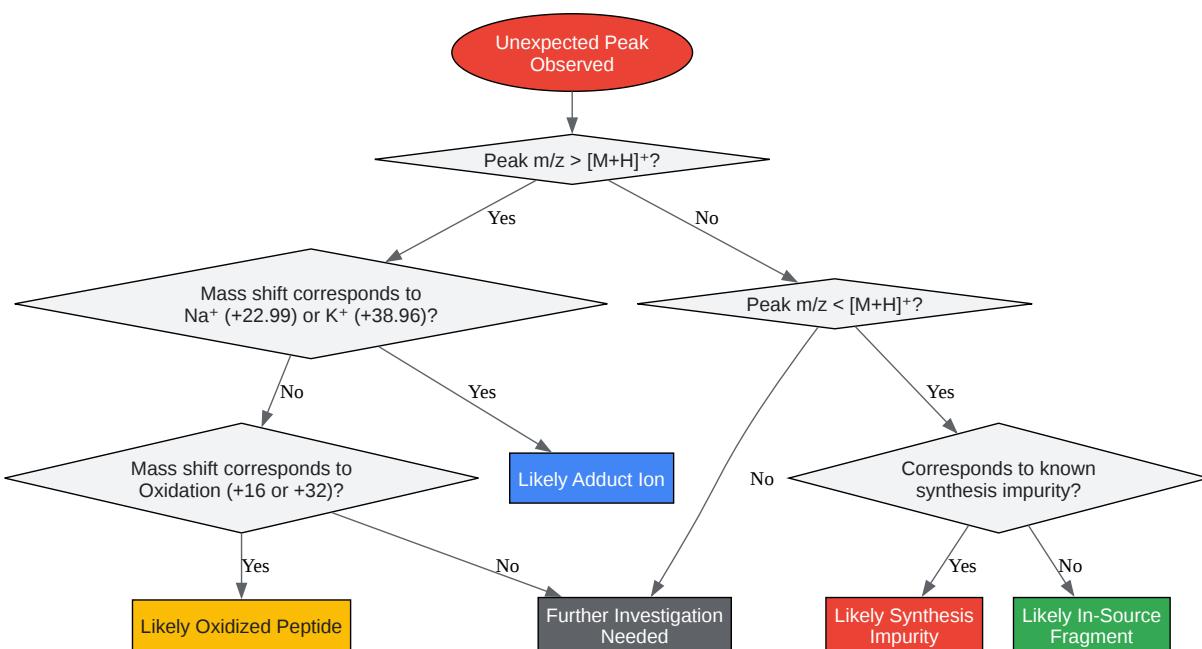
- Dissolve the Sample: Dissolve the Methionyl-tyrosine sample in a suitable solvent, such as a mixture of 50% acetonitrile and 50% deionized water.
- Add Acidifier: Add 0.1% formic acid to the sample solution to promote protonation.
- Dilution: Dilute the sample to a final concentration appropriate for your mass spectrometer (typically in the low micromolar to nanomolar range).
- Centrifugation: Centrifuge the sample to pellet any particulates before injection.
- Injection: Inject the supernatant into the mass spectrometer.

Protocol 2: Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

- Acquire MS1 Spectrum: Obtain a full scan mass spectrum to identify the precursor ion, which should be the $[M+H]^+$ ion of Methionyl-tyrosine ($m/z \approx 313.39$).
- Isolate Precursor Ion: Set the mass spectrometer to isolate the precursor ion of interest.
- Induce Fragmentation: Use an appropriate fragmentation method, such as collision-induced dissociation (CID), to fragment the isolated precursor ions.

- Acquire MS2 Spectrum: Scan the resulting fragment ions to obtain the MS/MS spectrum.
- Analyze Fragment Ions: Compare the observed fragment ion m/z values to the theoretical values for the b and y ions of Methionyl-tyrosine to confirm the peptide's identity and sequence.

Visualizations



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